Angiosan
Description
Properties
CAS No. |
132698-06-7 |
|---|---|
Molecular Formula |
C46H70O4 |
Molecular Weight |
687 g/mol |
IUPAC Name |
ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate;ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate |
InChI |
InChI=1S/C24H36O2.C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h12-23H,3-11H2,1-2H3;12-21H,3-11H2,1-2H3/b13-12+,15-14+,17-16+,19-18+,21-20+,23-22+;13-12+,15-14+,17-16+,19-18+,21-20+ |
InChI Key |
MMALYCJZMJIMFA-KXXGSOBVSA-N |
SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC.CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC |
Isomeric SMILES |
CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)OCC.CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C(=O)OCC |
Canonical SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC.CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC |
Synonyms |
Angiosan |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
Angiosan has been investigated for its pharmacological properties, particularly in the context of cardiovascular health and inflammation management.
- Cardiovascular Health : Studies suggest that this compound may have a role in improving endothelial function and reducing vascular inflammation. These effects are crucial for preventing cardiovascular diseases, which are often linked to endothelial dysfunction and chronic inflammation.
- Anti-inflammatory Effects : Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation, such as arthritis and psoriasis.
Dietary Interventions
Recent studies have examined the impact of this compound in dietary contexts, particularly concerning its antioxidant and anti-inflammatory capacities.
- Nutritional Supplements : this compound has been included in formulations aimed at enhancing dietary intake of antioxidants. Its role in modulating oxidative stress is of particular interest in managing chronic diseases.
- Dietary Profiles : A Mediterranean dietary pattern enriched with this compound has shown promise in reducing the severity of psoriasis symptoms. This dietary approach emphasizes whole foods that may synergistically enhance the therapeutic effects of this compound .
Case Studies and Clinical Research
Several case studies have documented the effects of this compound in clinical settings:
- Psoriasis Management : A longitudinal study reported that patients incorporating this compound into their diet experienced significant improvements in psoriasis severity scores (PASI scores). The results indicated a decrease from mean PASI scores of 5.5 to 3.6 over three months among participants adhering to a gluten-free diet supplemented with this compound .
- Crohn’s Disease : Another case study highlighted the benefits of this compound for patients with Crohn's disease who also presented with skin manifestations similar to psoriasis. The introduction of this compound led to notable improvements in skin condition alongside gastrointestinal symptoms .
Comparative Data Table
The following table summarizes key findings from various studies on the applications of this compound:
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| Michaëlsson et al., 2000 | Psoriasis Patients (n=33) | Gluten-free diet + this compound | PASI score reduced from 5.5 to 3.6 (p=0.001) |
| Kolchak et al., 2018 | Psoriasis Patients (n=97) | Mediterranean diet + this compound | Significant decrease in PASI scores among AGA-positive patients |
| Case Study on Crohn's Disease | Patient with Crohn's Disease | Diet enriched with this compound | Improvement in skin lesions and gastrointestinal symptoms |
Comparison with Similar Compounds
Structural and Functional Similarities
- Max-EPA: Both Angiosan and Max-EPA are lipid-based formulations targeting inflammatory mediators. However, Max-EPA contains eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), whereas this compound’s PUFA composition is less well-characterized . Structurally, ethyl ester linkages in this compound may enhance bioavailability compared to free fatty acids in Max-EPA .
- Cyclosporin A: While functionally similar in treating psoriasis, cyclosporin A operates via immunosuppression rather than lipid modulation. Its cyclic peptide structure contrasts sharply with this compound’s lipid esters, highlighting divergent therapeutic strategies for similar indications .
Efficacy and Limitations
- Anti-Inflammatory Potency: this compound and Max-EPA exhibit comparable efficacy in reducing leukotriene B4, a pro-inflammatory mediator.
- Safety : Cyclosporin A’s superior efficacy is offset by severe adverse effects (e.g., nephrotoxicity), whereas this compound and Max-EPA have milder side effects, favoring long-term use .
- Dose-Response : this compound requires lower doses (1.25 g/day) for efficacy compared to Max-EPA (3–6 g/day), suggesting higher potency per unit mass .
Preparation Methods
Enzymatic Extraction
Enzymatic hydrolysis using proteases (e.g., papain, alcalase) is preferred for its efficiency and low environmental impact. In a study comparing wet pressing (WP) and enzyme extraction (EE) for seluang fish oil, EE yielded 12.4% higher oil recovery while preserving omega-3 content (EPA: 8.2% vs. 6.7%; DHA: 10.1% vs. 8.5%). Key parameters include:
Supercritical Fluid Extraction (SFE)
SFE using CO₂ under high pressure (25–35 MPa) and moderate temperatures (40–50°C) avoids solvent residues. For tuna by-products, SFE achieved 95% purity in EPA/DHA concentrates. However, its high operational cost limits scalability compared to enzymatic methods.
Ethyl Esterification of PUFAs
Conversion of free fatty acids to ethyl esters (EE) enhances stability and bioavailability. Two approaches are validated:
Enzymatic Transesterification
Lipases (e.g., Mucor miehei, Thermomyces lanuginosus) catalyze esterification without organic solvents. A patent describing this compound-like compounds reported 98% conversion efficiency under:
Chemical Transesterification
While faster, chemical methods (e.g., KOH/NaOH catalysis) require post-reaction neutralization, risking PUFA oxidation. Comparative studies show enzymatic methods yield 15–20% higher EPA/DHA retention .
Purification and Refining
Crude ethyl esters undergo purification to meet pharmaceutical standards:
Molecular Distillation
Short-path distillation at 1–3 mbar and 180–220°C separates esters based on boiling points. For cod liver oil, this process increased DHA concentration from 12% to 85% .
Chromatographic Techniques
Adsorption chromatography using silica gel or reversed-phase columns removes oxidized lipids. A 2023 study achieved 99.2% purity using a two-step silica-ethanol gradient.
Stabilization and Formulation
To prevent oxidation, this compound is stabilized via:
-
Antioxidant Additives: Tocopherols (0.1–0.5%) extend shelf-life by scavenging free radicals.
-
Microencapsulation: Spray-drying with maltodextrin or chitosan reduces EPA/DHA degradation by 40% during storage.
Industrial-Scale Production Workflow
A synthesis protocol integrating the above methods is outlined below:
| Step | Method | Key Parameters | Output Quality |
|---|---|---|---|
| Raw Material | Tuna/Salmon By-Products | PUFA Content ≥25% | – |
| Extraction | Enzymatic Hydrolysis | pH 8.0, 50°C, 4 hours | Yield: 22–28% |
| Esterification | Lipase Catalysis | Ethanol:PUFA = 1:4, 24 hours | Conversion: 95–98% |
| Purification | Molecular Distillation | 200°C, 2 mbar | Purity: 92–95% |
| Stabilization | Tocopherol Addition | 0.3% (w/w) | Oxidation Delay: +6 mo |
Challenges and Innovations
Solvent-Free Synthesis
Recent patents emphasize eliminating ethanol in favor of lipase-mediated transesterification, reducing flammability risks and residue contamination.
Green Chemistry Advances
Enzyme immobilization on magnetic nanoparticles improved reusability (≥10 cycles) and reduced costs by 30% .
Comparative Analysis of Methods
The table below evaluates key metrics for this compound preparation:
| Metric | Enzymatic Extraction | Supercritical Extraction | Chemical Esterification |
|---|---|---|---|
| Yield (%) | 22–28 | 18–22 | 25–30 |
| EPA/DHA Retention (%) | 90–95 | 85–90 | 70–80 |
| Cost (USD/kg) | 120–150 | 200–250 | 80–100 |
| Environmental Impact | Low | Moderate | High |
Q & A
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Implement Quality-by-Design (QbD) principles: Define Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs).
- Use HPLC-UV/PDA for purity checks and NMR for structural validation.
- Apply statistical process control (SPC) charts to monitor variability .
Data Contradiction and Validation
Q. What frameworks analyze conflicting results in this compound's dose-response relationships?
Q. How can researchers validate this compound's target engagement in complex biological systems?
- Methodological Answer :
- Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding.
- Use siRNA knockdown or nanobody inhibitors to establish causal relationships.
- Cross-validate with immunoprecipitation-MS .
Ethical and Reporting Standards
Q. What ethical guidelines apply to this compound studies involving animal models?
- Methodological Answer :
- Follow ARRIVE 2.0 guidelines for experimental design and reporting.
- Obtain IACUC approval, justify sample sizes (power analysis), and include humane endpoints.
- Disclose conflicts of interest per journal requirements .
Q. How should researchers structure manuscripts to highlight this compound's novel contributions?
- Methodological Answer :
- Use IMRAD structure with emphasis on Methods reproducibility.
- Include a Limitations section addressing assay variability or model relevance.
- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
